molecular formula C17H17ClN2O2 B2610138 (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034322-34-2

(4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2610138
CAS RN: 2034322-34-2
M. Wt: 316.79
InChI Key: WBACQVGKQKYDPF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . The compound is available for purchase for proteomics research .


Molecular Structure Analysis

The molecular formula of the compound is C12H14ClNO . The piperidine ring in this compound adopts a chair conformation . The hydroxyl substituent and the N-bound H atom occupy the axial positions, while the benzene ring occupies the equatorial position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that piperidine derivatives are often used in various chemical reactions due to their versatile nature .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 223.7 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Nonlinear Optical Properties

This compound has been studied for its potential in nonlinear optics (NLO) . The electronic, optical, and NLO properties, including second and third harmonic generation, are significant for applications in optoelectronic device fabrications . The compound’s ability to facilitate charge transfer through donor and acceptor groups can lead to large NLO coefficients, making it suitable for optical switching, memory devices, and signal processing .

Electro-Optic Applications

The electro-optic Pockels effect (EOPE) is another area where this compound shows promise. Its high static and dynamic polarizability, which is many-fold higher than that of urea, indicates its superiority for use in EOPE applications . This could be particularly useful in the development of modulators and switches for telecommunication systems.

Biological Activity

Compounds related to (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone have shown biological activity that could be beneficial in treating disorders involving elevated plasma blood glucose, such as diabetes and cardiovascular diseases . This suggests potential applications in pharmaceuticals and therapeutic treatments.

Crystal Engineering

The crystal structure of related biphenyl derivatives has been analyzed, which can inform the design of new materials with desired physical properties . Understanding the crystal structure is crucial for applications in material science, particularly in the synthesis of novel organic semiconductors.

Anti-HIV Activity

Piperidin-1-yl derivatives, which are structurally similar to the compound , have demonstrated antagonist activity as anti-HIV-1 agents . This points to possible applications in the development of new antiretroviral drugs.

Neuropsychosis Treatment

Due to their potent effects, piperidin-1-yl derivatives are vital in the field of neuropsychosis treatment . This compound could be explored for its efficacy in treating various neuropsychiatric disorders.

Optoelectronic Device Fabrication

The compound’s superior electro-optic properties suggest its use in the fabrication of optoelectronic devices . It could be used in the creation of components such as light-emitting diodes (LEDs), photovoltaic cells, and laser technologies.

Synthesis of Novel Organic Compounds

The compound can serve as a precursor in the synthesis of novel organic compounds with potential applications in various fields, including medicinal chemistry and materials science . Its structural features make it a valuable building block for creating new molecules with tailored properties.

Mechanism of Action

Target of Action

The primary target of (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

(4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the host cells .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of lipophilic groups

Result of Action

The result of the action of (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is the prevention of HIV-1 entry into host cells . This is achieved by blocking the CCR5 receptor, which is an essential coreceptor for HIV-1 entry . This blockade can slow the progression of HIV-1 infection and improve response to treatment .

Action Environment

The action of (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by storage conditions . It is recommended to store the compound at 0-8 degrees Celsius

properties

IUPAC Name

(4-chlorophenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-3-1-13(2-4-14)17(21)20-11-7-16(8-12-20)22-15-5-9-19-10-6-15/h1-6,9-10,16H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBACQVGKQKYDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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